molecular formula C24H20N2O B10889032 (4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10889032
M. Wt: 352.4 g/mol
InChI Key: HIQHBLHYYDNZIG-QJOMJCCJSA-N
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Description

The compound (4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Condensation Reaction: The initial step often involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated ketone. This reaction forms the pyrazolone ring.

    Aldol Condensation: The next step involves an aldol condensation reaction between the pyrazolone derivative and a biphenyl aldehyde. This step is crucial for introducing the biphenyl moiety into the molecule.

    Cyclization: The final step involves cyclization under acidic or basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group or the double bond, resulting in different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound could be explored for similar biological activities.

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which (4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: A simpler pyrazolone derivative with similar core structure but lacking the biphenyl moiety.

    1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone: Another pyrazolone derivative with different substituents on the pyrazolone ring.

Uniqueness

The uniqueness of (4Z)-4-[1-(biphenyl-4-yl)ethylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its combination of a pyrazolone core with a biphenyl moiety. This structural feature may confer unique chemical reactivity and biological activity compared to other pyrazolone derivatives.

Properties

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

(4Z)-5-methyl-2-phenyl-4-[1-(4-phenylphenyl)ethylidene]pyrazol-3-one

InChI

InChI=1S/C24H20N2O/c1-17(19-13-15-21(16-14-19)20-9-5-3-6-10-20)23-18(2)25-26(24(23)27)22-11-7-4-8-12-22/h3-16H,1-2H3/b23-17-

InChI Key

HIQHBLHYYDNZIG-QJOMJCCJSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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